1-(5-Methylisoxazol-3-yl)pentan-1-one
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Overview
Description
1-(5-Methylisoxazol-3-yl)pentan-1-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylisoxazol-3-yl)pentan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitroisoxazole with pentanone in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylisoxazol-3-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
1-(5-Methylisoxazol-3-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazol-3-yl)pentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(5-Methylisoxazol-3-yl)oxalamide
- 5-Methylisoxazole derivatives
Uniqueness
1-(5-Methylisoxazol-3-yl)pentan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)pentan-1-one |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-9(11)8-6-7(2)12-10-8/h6H,3-5H2,1-2H3 |
InChI Key |
SXXWIVNZCCJDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=NOC(=C1)C |
Origin of Product |
United States |
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